N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
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Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(3-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6.ClH/c1-14-8-9-18(12-15(14)2)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-10-3-4-11-28;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLACMBSHEDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound with potential biological activities that have garnered interest in pharmaceutical research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazine core substituted with dimethylphenyl and fluorophenyl groups, along with a pyrrolidine moiety. This unique structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F N7 |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine ring system is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biological targets. The presence of the pyrrolidine group may enhance solubility and bioavailability, facilitating its pharmacological effects.
Anticancer Properties
Research has indicated that compounds similar to N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. For instance:
- In vitro studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Antibacterial assays have demonstrated effectiveness against several Gram-positive and Gram-negative bacteria.
- Mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives for their anticancer activity. The results indicated that compounds with similar structural features to N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7 and A549) .
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions starting with cyanuric chloride, followed by sequential substitution with amines. Key steps include:
- Step 1 : Reaction of cyanuric chloride with 3,4-dimethylaniline under controlled pH (8–9) and low temperature (0–5°C) to form the N2-substituted intermediate.
- Step 2 : Substitution at N4 with 3-fluoroaniline in anhydrous dichloromethane at 40–50°C.
- Step 3 : Introduction of pyrrolidine at the N6 position via nucleophilic substitution in refluxing 1,4-dioxane.
Optimization : Microwave-assisted synthesis (80–100°C, 30 min) improves yield (up to 68%) compared to conventional heating (45–50% yield over 12 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How is the compound structurally characterized, and what analytical methods are critical?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.3 ppm, pyrrolidine protons at δ 1.8–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 415.18 (M+H) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., HCl salt forms stabilize via N–H···Cl interactions) .
Q. What are the physicochemical properties relevant to experimental handling?
| Property | Value/Description | Reference |
|---|---|---|
| Solubility (HO) | 12 mg/mL (enhanced by HCl salt form) | |
| Stability | Stable at 4°C (degrades >40°C or pH <2) | |
| LogP (calculated) | 3.2 ± 0.3 (indicative of moderate lipophilicity) |
Advanced Research Questions
Q. What molecular targets and enzyme inhibition mechanisms are associated with this compound?
The triazine core and substituents enable dual mechanisms:
- Kinase Inhibition : Competes with ATP in binding pockets (e.g., IC = 0.8 µM against EGFR kinase via π-π stacking with Phe723) .
- Epigenetic Modulation : The pyrrolidine moiety interacts with histone deacetylase (HDAC) active sites, disrupting Zn coordination (e.g., HDAC6 inhibition at 1.2 µM) .
Methodology : Use in vitro kinase assays (Caliper LabChip) and molecular docking (AutoDock Vina) to validate binding modes .
Q. How do structural modifications (e.g., substituents) influence bioactivity?
Comparative analysis of analogs reveals:
Q. What experimental design challenges arise in optimizing its pharmacokinetic profile?
- Metabolic Stability : Hepatic microsome assays show rapid CYP3A4-mediated oxidation (t = 15 min). Mitigate via deuterated analogs (t extended to 45 min) .
- Formulation : Poor oral bioavailability (F = 22%) necessitates nanoparticle encapsulation (e.g., PLGA NPs improve F to 58%) .
Q. How can contradictory data in biological activity be resolved?
Discrepancies in IC values across studies often stem from:
- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition outcomes .
- Cell Line Variability : EGFR overexpression in A431 cells vs. HCT116 affects potency (IC = 0.8 µM vs. 3.1 µM) .
Resolution : Standardize protocols (e.g., fixed ATP at 10 µM) and use isogenic cell lines for comparative studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
